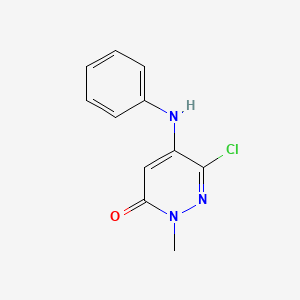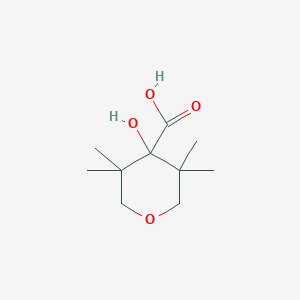
3-Methyl-1-benzotellurophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-benzotellurophene-2-carbaldehyde: is an organotellurium compound characterized by the presence of a tellurium atom within a benzene ring fused to a tellurophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-benzotellurophene-2-carbaldehyde typically involves the introduction of a tellurium atom into a benzene ring structure. One common method is the reaction of 3-methylbenzene with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-Methyl-1-benzotellurophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Reduced tellurium compounds.
Substitution: Functionalized benzotellurophene derivatives.
科学研究应用
3-Methyl-1-benzotellurophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3-Methyl-1-benzotellurophene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. The compound may also generate reactive oxygen species, contributing to its biological activity.
相似化合物的比较
Similar Compounds
- 3-Methyl-1-benzofuran-2-carbaldehyde
- 3-Methyl-1-benzothiophene-2-carbaldehyde
Uniqueness
3-Methyl-1-benzotellurophene-2-carbaldehyde is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its sulfur and oxygen analogs. The tellurium atom can participate in unique redox reactions and interactions with biomolecules, making this compound particularly interesting for research in various fields.
属性
CAS 编号 |
89079-79-8 |
|---|---|
分子式 |
C10H8OTe |
分子量 |
271.8 g/mol |
IUPAC 名称 |
3-methyl-1-benzotellurophene-2-carbaldehyde |
InChI |
InChI=1S/C10H8OTe/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3 |
InChI 键 |
BIBYXUCTCNSRME-UHFFFAOYSA-N |
规范 SMILES |
CC1=C([Te]C2=CC=CC=C12)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


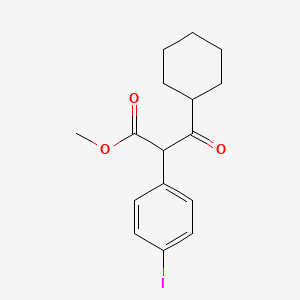
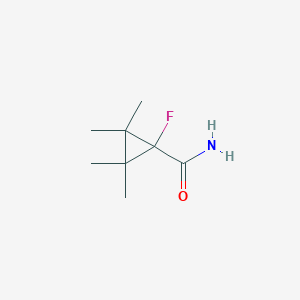
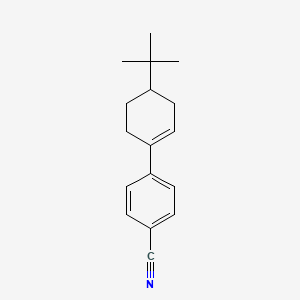
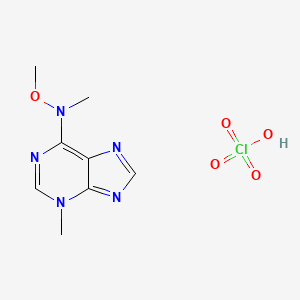
![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)
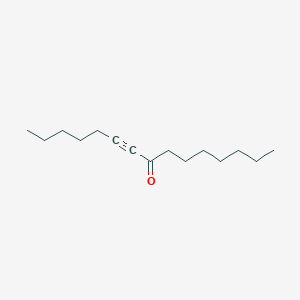
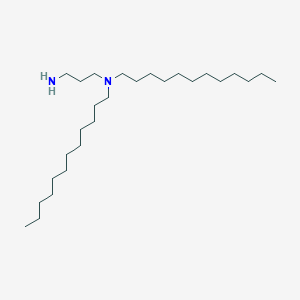

![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
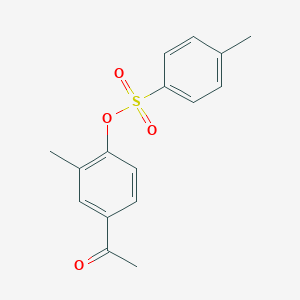
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
![N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine](/img/structure/B14130985.png)
